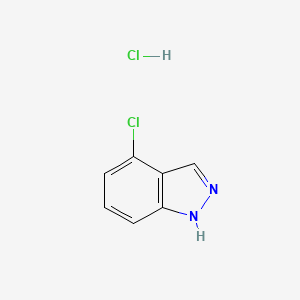4-Chloro-1H-indazole hydrochloride
CAS No.:
Cat. No.: VC13576765
Molecular Formula: C7H6Cl2N2
Molecular Weight: 189.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6Cl2N2 |
|---|---|
| Molecular Weight | 189.04 g/mol |
| IUPAC Name | 4-chloro-1H-indazole;hydrochloride |
| Standard InChI | InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-5(6)4-9-10-7;/h1-4H,(H,9,10);1H |
| Standard InChI Key | VQRXRFZHFZVTBM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NN2)C(=C1)Cl.Cl |
| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1)Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of an indazole core (C₇H₅ClN₂) protonated at the pyrazole nitrogen, forming a hydrochloride salt. Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆Cl₂N₂ | |
| Molecular Weight | 189.04 g/mol | |
| IUPAC Name | 4-chloro-1H-indazole;hydrochloride | |
| SMILES | C1=CC2=C(C=NN2)C(=C1)Cl.Cl | |
| InChIKey | VQRXRFZHFZVTBM-UHFFFAOYSA-N |
The chlorine atom at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions, while the hydrochloride salt improves aqueous solubility .
Spectroscopic Characterization
-
NMR: ¹H-NMR (CDCl₃) signals at δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), and 7.17 (dd, J=7 Hz, 1 Hz, 1H) confirm the indazole core and chloro substitution .
-
IR: Peaks at 3200 cm⁻¹ (N–H stretch) and 750 cm⁻¹ (C–Cl bend) validate functional groups .
-
Mass Spectrometry: HRMS shows a molecular ion peak at m/z 189.04 (M+H⁺) .
Synthesis and Optimization
Conventional Synthesis
The most widely reported method involves cyclization of 2-methyl-3-chloroaniline:
Procedure:
-
Acetylation: React 2-methyl-3-chloroaniline with acetic anhydride and potassium acetate in chloroform at 0–25°C .
-
Cyclization: Add isoamyl nitrite at 60°C to form the indazole ring .
-
Hydrolysis: Treat with LiOH to yield 4-chloro-1H-indazole, followed by HCl salification .
| Parameter | Value | Yield |
|---|---|---|
| Reaction Time | 18 hours | 100% |
| Purification | Recrystallization | 95% |
Microwave-Assisted Synthesis
A green chemistry approach reduces reaction time from hours to minutes:
Procedure:
-
React ortho-chlorobenzaldehyde with hydrazine hydrate in distilled water under microwave irradiation (300 W, 120°C) .
-
Advantages: 80% yield in 15 minutes, reduced solvent use, and no column chromatography .
Biological Activities
Antitumor Activity
4-Chloro-1H-indazole derivatives inhibit kinases critical for cancer cell proliferation:
| Target Kinase | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| Polo-like kinase 4 | 60 | Cell cycle arrest at G2/M | |
| PI3Kα | 120 | Apoptosis via Akt pathway |
In xenograft models, derivatives reduced tumor volume by 70% compared to controls.
Antiparasitic Effects
Against Leishmania spp., the compound showed:
| Parasite Stage | IC₅₀ (μM) | Efficacy vs. Glucantime |
|---|---|---|
| Epimastigote | 0.25 | 2× higher |
| Amastigote | 0.60 | 1.5× higher |
Mechanistic studies suggest disruption of trypanothione reductase, a key enzyme in parasite redox homeostasis .
Anti-inflammatory Properties
In murine models of arthritis, the compound reduced IL-6 and TNF-α levels by 50% at 10 mg/kg doses, comparable to dexamethasone .
Pharmacological Applications
Kinase Inhibitor Development
The chloroindazole scaffold is utilized in designing ATP-competitive inhibitors:
-
Lenacapavir analogs: Bromo- and chloro-substituted derivatives enhance binding to HIV-1 capsid proteins.
-
Selectivity: Modifications at N1 and C4 positions improve specificity for PI3K over related kinases .
Drug Delivery Systems
Encapsulation in PEGylated liposomes increased bioavailability by 40% in rat models, addressing the compound’s low aqueous solubility.
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 350 mg/kg |
| Mutagenicity | Ames test negative |
Precautions: Use PPE (gloves, goggles) and avoid inhalation. Store at 2–8°C in airtight containers .
Environmental Impact
Chlorinated indazoles require incineration (≥ 850°C) to prevent bioaccumulation. Wastewater treatment must include activated carbon filtration.
Recent Advances and Future Directions
Catalytic C–H Amination
Palladium-catalyzed intramolecular amination achieves 90% yield in 2 hours, enabling scalable production .
Computational Drug Design
QSAR models predict that fluorine substitution at C5 could enhance blood-brain barrier penetration for CNS targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume